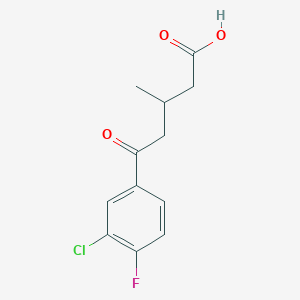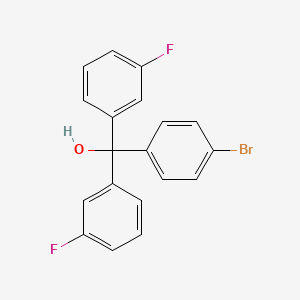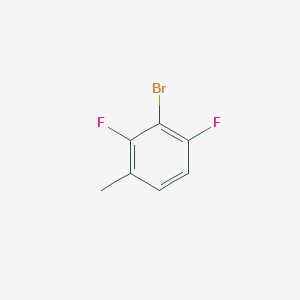
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
Vue d'ensemble
Description
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C12H9NO2 . It is also known as GBT440 and is used for the treatment of sickle cell disease . It binds to hemoglobin and increases its oxygen affinity, which can be useful for the treatment of diseases such as sickle cell disease .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde can be represented by the IUPAC Standard InChI: InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7 (6)9/h1-5,9H . The molecular weight of the compound is 122.1213 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde include a molecular weight of 122.1213 and a CAS Registry Number of 90-02-8 . The compound is stored at -20°C .Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
Pyridine compounds, such as 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, have been noted for their therapeutic properties, including antimicrobial and antiviral activities . They have been found to interact with specific proteins, defining the antimicrobial and antiviral selectivity for the target molecule .
Antitumor Properties
Pyridine compounds are also known for their antitumor properties . The specific geometry of the key molecule, which includes a pyridine nucleus, determines its interaction with specific proteins and its selectivity for the target molecule .
Analgesic Properties
These compounds have been noted for their analgesic properties . This means they could potentially be used in pain management .
Anti-inflammatory Properties
Pyridine compounds have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .
Antioxidant Properties
The antioxidant properties of pyridine compounds suggest potential applications in the prevention of diseases caused by oxidative stress .
Anti-Alzheimer’s Properties
Pyridine compounds have been found to have anti-Alzheimer’s properties . This suggests potential applications in the treatment of Alzheimer’s disease .
Anti-ulcer Properties
These compounds have been noted for their anti-ulcer properties . This means they could potentially be used in the treatment of ulcers .
Antidiabetic Properties
Pyridine compounds have been found to have antidiabetic properties . This suggests potential applications in the treatment of diabetes .
Mécanisme D'action
Target of Action
The primary target of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. It plays a crucial role in maintaining proper health and functionality of all body tissues and organs .
Mode of Action
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde interacts with its target, hemoglobin, by binding to it and increasing its oxygen affinity . This means that hemoglobin can carry more oxygen than it normally would, which can be beneficial in conditions where oxygen supply is limited .
Biochemical Pathways
oxygen transport pathway . By increasing the oxygen affinity of hemoglobin, it enhances the ability of red blood cells to transport oxygen from the lungs to the rest of the body .
Pharmacokinetics
It is noted that the compound hashigh gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that the compound has good bioavailability, meaning it can be effectively absorbed and utilized by the body .
Result of Action
The binding of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde to hemoglobin and the subsequent increase in oxygen affinity can have several molecular and cellular effects. Most notably, it can be useful for the treatment of diseases such as sickle cell disease , a condition in which red blood cells become misshapen and break down . It may also be beneficial in treating pulmonary diseases such as idiopathic pulmonary fibrosis , as well as conditions related to hypoxia and hypoxemia .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage condition of -20°C . Furthermore, its action and efficacy may be influenced by the physiological environment, such as the pH and oxygen levels in the body.
Propriétés
IUPAC Name |
2-hydroxy-5-pyridin-3-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-11-6-9(3-4-12(11)15)10-2-1-5-13-7-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOMYFGYEIPWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




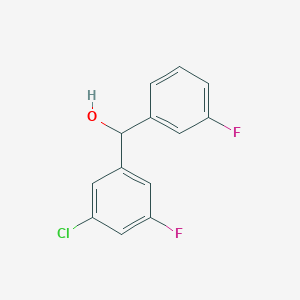

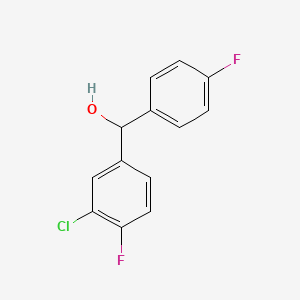
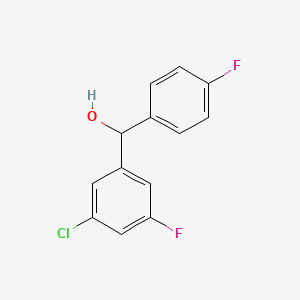

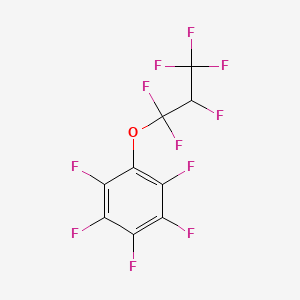
![1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine](/img/structure/B3043320.png)
